1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic systems containing multiple functional groups and ring systems. The complete name 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine reflects the structural hierarchy beginning with the piperidine core as the principal functional group, modified by an ethyl substituent at the nitrogen position and connected through an amino linkage to a substituted phenyl ring. The numbering system follows standard organic chemistry protocols where the piperidine ring carbons are numbered sequentially, with the amino group occupying the 4-position and the ethyl group attached to the ring nitrogen at position 1.
The phenyl ring substitution pattern places the pyrazole group at the para position relative to the amino linkage, designated as the 4-position of the phenyl ring. The pyrazole component is identified as 1H-pyrazol-3-yl, indicating that the nitrogen at position 1 bears a hydrogen atom and the attachment point to the phenyl ring occurs at carbon-3 of the pyrazole ring. This specific regiochemistry has important implications for the compound's electronic properties and potential biological activity, as the substitution pattern affects both the electron distribution and the overall molecular geometry.
From an isomeric perspective, this compound presents several potential structural variations that must be considered in comprehensive chemical analysis. The primary structural isomers would involve different connectivity patterns between the pyrazole and phenyl ring systems, with potential attachment at different positions of either the pyrazole or phenyl rings. Additionally, positional isomers of the amino linkage on the piperidine ring could generate compounds with significantly different properties, emphasizing the importance of precise structural characterization for unambiguous identification.
Properties
IUPAC Name |
1-ethyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-20-11-8-15(9-12-20)18-14-5-3-13(4-6-14)16-7-10-17-19-16/h3-7,10,15,18H,2,8-9,11-12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIYLCYLSFAOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazole Ring
The pyrazole ring can be formed by reacting a hydrazine with a suitable 1,3-dicarbonyl compound. This reaction is often carried out in solvents like ethanol or DMF, depending on the specific conditions required for the desired regiochemistry.
Functionalization of the Pyrazole Ring
Once the pyrazole ring is formed, it can be further functionalized by various methods such as alkylation, arylation, or other cross-coupling reactions. For example, N-alkylation of pyrazoles can be achieved using alkyl halides in the presence of a base like potassium carbonate.
Preparation of 1-Ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine
Given the lack of specific literature on the synthesis of this compound, a hypothetical approach based on general pyrazole synthesis and piperidine chemistry can be proposed:
Synthesis of 4-(1H-pyrazol-3-yl)aniline : This could involve the synthesis of a pyrazole ring attached to an aniline derivative. The pyrazole ring can be formed by reacting a hydrazine with a suitable 1,3-dicarbonyl compound, followed by attachment to an aniline derivative through a cross-coupling reaction.
N-Alkylation of Piperidine : Piperidin-4-amine can be N-alkylated with ethyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate to form the N-ethyl derivative.
Coupling with 4-(1H-pyrazol-3-yl)aniline : The final step would involve coupling the N-ethylpiperidin-4-amine with 4-(1H-pyrazol-3-yl)aniline. This could potentially be achieved through a reductive amination or a similar coupling reaction.
Proposed Synthetic Route
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Formation of pyrazole ring | Hydrazine + 1,3-dicarbonyl compound, ethanol or DMF | Variable |
| 2 | N-Alkylation of piperidine | Ethyl bromide, K2CO3, DMF | High |
| 3 | Coupling with aniline derivative | Reductive amination or similar | Variable |
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
1-Ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
- Neuropharmacological Effects : Given its structural features, it may influence neurotransmitter systems, making it a candidate for neuroprotective therapies.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| A | HeLa (cervical) | 15.3 | Significant cytotoxicity |
| B | MCF-7 (breast) | 20.5 | Moderate activity; optimization needed |
| C | HepG2 (liver) | 12.8 | High selectivity index |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Absorption and Metabolism : Favorable absorption characteristics with a half-life suitable for therapeutic applications.
- Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears influenced by modifications to its structure:
- Piperidine Substitution : Variations in the piperidine ring enhance receptor binding affinity.
- Pyrazole Moiety : The presence of the pyrazole ring contributes to its anticancer and antimicrobial properties.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study on Anticancer Activity : A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.
- Neuroprotective Effects : Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Piperidin-4-Amine Derivatives
Key Observations :
- Biological Targets : Compounds with indole or trifluoromethyl groups (e.g., Compound 14) show activity against AAA ATPases or kinase domains, suggesting the pyrazole-phenyl moiety in the target may offer alternative binding modes .
Pyrazole-Containing Analogs
Key Observations :
- Ring Fusion vs. Simplicity : The target’s standalone pyrazole contrasts with fused pyrazolo-pyrimidine systems (), which may enhance π-π stacking but reduce metabolic stability.
- Urea vs.
Piperidine N-Substituent Variations
Key Observations :
- Polarity Modulation: Methoxy or dimethylamino substituents () increase water solubility compared to the target’s pyrazole-phenyl group, which may favor membrane permeability.
- Stereoelectronic Effects : The pyrazole’s aromatic nitrogen could engage in resonance or hydrogen bonding, unlike aliphatic N-substituents in analogs.
Research Findings and Implications
- Synthetic Accessibility : The target compound lacks complex heterocyclic fusions (cf. ), suggesting straightforward synthesis via Buchwald-Hartwig amination or Suzuki coupling .
- Structure-Activity Relationships (SAR) :
- Pyrazole vs. Indole: Indole-containing analogs () show higher ATPase inhibition, possibly due to increased hydrophobicity and π-stacking.
- Piperazine vs. Piperidine: Piperazine-linked compounds () exhibit broader pharmacokinetic profiles, but piperidine derivatives (e.g., the target) may reduce off-target toxicity.
- Therapeutic Potential: Analogous compounds target kinases (), ATPases (), and antimalarial pathways (), positioning the target for exploratory studies in these areas.
Biological Activity
1-Ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine, with the molecular formula C16H22N4, is a compound belonging to the piperidine family. Its unique structural features, including a piperidine ring substituted with an ethyl group and a phenyl ring containing a pyrazole moiety, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment.
The compound's structure can be represented as follows:
Molecular Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1157180-61-4 |
| Molecular Weight | 270.37 g/mol |
| InChI Key | GIIYLCYLSFAOKG-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including:
- Breast Cancer : The compound has been tested against MDA-MB-231 and MCF-7 cell lines, showing promising results in reducing cell viability at low concentrations (6.25 µM for certain derivatives) .
- Lung Cancer : Similar activities were observed in lung cancer cells (A549), where compounds demonstrated lower IC50 values compared to standard treatments .
The anticancer effects are attributed to several mechanisms:
- Inhibition of Cell Proliferation : Pyrazole derivatives can induce apoptosis in cancer cells by inhibiting critical pathways involved in cell survival and proliferation, such as PI3K and MAPK signaling pathways .
- Targeting Specific Proteins : These compounds may interact with proteins like CDK4 and hypoxia-inducible factor (HIF-1α), which are essential for tumor growth and survival under hypoxic conditions .
Other Biological Activities
Apart from anticancer properties, this compound exhibits various other biological activities:
- Antimicrobial Activity : Some studies suggest that pyrazole-containing compounds possess antibacterial and antifungal properties .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that certain compounds significantly reduced the viability of breast cancer cells (MDA-MB-231) at concentrations as low as 6.25 µM. The study highlighted the potential for developing new anticancer agents based on the pyrazole scaffold .
Case Study 2: Mechanistic Insights
Research focused on the interaction of pyrazole derivatives with key regulatory proteins revealed that these compounds could modulate pathways critical for tumor progression. For example, compounds were found to inhibit CDK4 activity, contributing to cell cycle arrest in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, alkylation, or coupling reactions. For example, analogous piperidine-pyrazole derivatives are synthesized using copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) or nucleophilic substitution under basic conditions (e.g., Cs₂CO₃ in DMSO at 35°C) . Solvent choice (e.g., DMSO vs. acetonitrile), reaction time (2–5 days), and temperature (30–60°C) critically affect yield. Purification often involves column chromatography with gradients of ethyl acetate/hexane (0–100%) or acid-base extraction .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–3.0 ppm for CH₂), pyrazole protons (δ ~6.5–8.0 ppm), and piperidine carbons (δ ~40–60 ppm) .
- HRMS (ESI) : Molecular ion [M+H]⁺ must match theoretical mass (e.g., m/z 215 for a related analog) .
- X-ray crystallography : For crystal packing analysis (e.g., triclinic P1 space group, unit cell parameters a = 8.5 Å, b = 9.8 Å, c = 10.4 Å) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Kinase inhibition : Use ATP-binding assays (e.g., radiometric or fluorescence polarization) at concentrations ≤10 µM .
- Cellular assays : Test cytotoxicity via MTT assay (IC₅₀ values) in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Kᵢ values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Replace the ethyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on receptor binding .
- Pyrazole ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to modulate π-π stacking interactions .
- Piperidine functionalization : Add methyl or methoxy groups to enhance solubility or metabolic stability .
- Data validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .
Q. What computational methods are effective for predicting reaction pathways and optimizing synthesis?
- Methodological Answer :
- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps .
- Reaction path screening : Use ICReDD’s workflow to combine DFT (e.g., Gaussian 09) with machine learning for condition optimization (e.g., solvent/base selection) .
- Retrosynthetic analysis : Tools like Synthia (Merck) or ASKCOS can propose alternative routes via fragment coupling or protecting group strategies .
Q. How can conflicting biological data (e.g., high in vitro activity vs. low cellular efficacy) be resolved?
- Methodological Answer :
- Permeability assays : Measure logP (HPLC) or use Caco-2 cell monolayers to assess membrane penetration .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify oxidative hotspots (e.g., piperidine N-dealkylation) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out promiscuity .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) and improve heat transfer .
- Crystallization control : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal uniformity .
- Process analytical technology (PAT) : Implement in-line FTIR or HPLC to monitor intermediates in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
